5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione
CAS No.: 61344-30-7
Cat. No.: VC2011915
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61344-30-7 |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C14H18N2O2/c1-13(2,3)9-5-7-10(8-6-9)14(4)11(17)15-12(18)16-14/h5-8H,1-4H3,(H2,15,16,17,18) |
| Standard InChI Key | JKYLQCKSQSXCHN-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C |
| Canonical SMILES | CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C |
Introduction
Structural Characteristics and Physical Properties
5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione (CAS No. 61344-30-7) is an organic compound with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol . The structure features a five-membered imidazolidine ring containing two carbonyl groups at positions 2 and 4, with a tert-butylphenyl group and a methyl group at the 5-position. This spatial arrangement contributes to the compound's unique chemical behavior and reactivity patterns.
The compound exists as a solid at room temperature and possesses specific stereochemical properties that influence its interactions with biological systems and other chemical entities . The imidazolidine-2,4-dione core, also known as a hydantoin core, is a common structural motif found in numerous pharmacologically active compounds.
Physical and Chemical Identifiers
Table 1 summarizes the key physical and chemical properties of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.30 g/mol |
| CAS Registry Number | 61344-30-7 |
| PubChem CID | 3718519 |
| InChI | InChI=1S/C14H18N2O2/c1-13(2,3)9-5-7-10(8-6-9)14(4)11(17)15-12(18)16-14/h5-8H,1-4H3,(H2,15,16,17,18) |
| SMILES | CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C |
These identifiers provide essential information for researchers seeking to study or work with this compound in laboratory settings .
Synthesis Methods
The synthesis of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione typically involves a condensation reaction followed by cyclization. Several synthetic routes have been developed, with variations in reagents, conditions, and intermediate compounds.
Traditional Synthetic Route
The traditional synthesis pathway begins with the reaction of 4-tert-butylbenzaldehyde with methylamine to form an intermediate Schiff base. This Schiff base then undergoes cyclization with glyoxal to form the imidazolidine-2,4-dione ring. The process can be summarized in the following steps:
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Formation of the Schiff base intermediate from 4-tert-butylbenzaldehyde and methylamine
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Cyclization with glyoxal to form the imidazolidine-2,4-dione ring structure
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Purification through recrystallization or chromatographic methods
Modern Synthetic Approaches
Recent advances in synthetic methodology have led to improved procedures for preparing 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione and related compounds. These modern approaches often employ modified reaction conditions, catalysts, or alternative starting materials to enhance yield, purity, and efficiency.
One notable approach is related to the Bucherer-Bergs reaction, which is widely used for synthesizing 5-substituted and 5,5-disubstituted hydantoins . This multicomponent reaction typically involves the condensation of a ketone or aldehyde with potassium cyanide and ammonium carbonate, offering a versatile route to various hydantoin derivatives.
Industrial production methods may employ optimized conditions, including specific catalysts and solvents, to enhance yield and purity. Purification steps such as recrystallization and chromatography are commonly employed to obtain the final product with high purity.
Chemical Reactions and Reactivity
5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione can participate in various chemical reactions, primarily due to the reactivity of the imidazolidine-2,4-dione ring and the functional groups present in the molecule.
Reactions of the Imidazolidine Ring
The imidazolidine-2,4-dione ring can undergo several transformations:
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N-alkylation or N-acylation at the nitrogen atoms
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Modification of the carbonyl groups through reduction or nucleophilic addition
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Ring-opening reactions under specific conditions
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Substitution reactions at various positions depending on reaction conditions
These transformations allow for the creation of diverse derivatives with modified properties and potential applications.
Structure-Activity Relationships
The presence of the tert-butyl group on the phenyl ring significantly affects the compound's chemical properties and biological activities. This bulky group contributes to the molecule's lipophilicity and can influence its binding affinity to biological targets. The methyl group at the 5-position further modifies the electronic properties and stereochemistry of the molecule, potentially affecting its interactions with biological systems .
Comparisons with similar compounds, such as 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione and other 5,5-disubstituted imidazolidine-2,4-diones, reveal how structural modifications can significantly alter chemical reactivity and biological properties .
Comparative Analysis with Related Compounds
5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione shares structural similarities with several other compounds, including different hydantoin derivatives and thiazolidine-2,4-diones. Understanding these relationships provides valuable context for predicting and interpreting the compound's properties.
Comparison with Other Imidazolidine-2,4-dione Derivatives
Table 2 presents a comparison of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione with selected related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione | C₁₄H₁₈N₂O₂ | 246.30 | Reference compound |
| (5S)-5-methylimidazolidine-2,4-dione | C₄H₆N₂O₂ | 114.10 | Lacks phenyl group; contains single methyl substituent |
| 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione | C₁₀H₉FN₂O₂ | 208.19 | Contains fluorophenyl instead of tert-butylphenyl |
| 5,5-diphenyl imidazolidine-2,4-dione | C₁₅H₁₂N₂O₂ | 252.27 | Contains two phenyl groups instead of tert-butylphenyl and methyl |
| 5-tert-Butyl-5-methylimidazolidine-2,4-dione | C₈H₁₄N₂O₂ | 170.21 | Contains tert-butyl instead of tert-butylphenyl |
These structural differences influence the physical properties, chemical reactivity, and biological activities of each compound .
Structure-Property Relationships
The substitution pattern at the 5-position of the imidazolidine-2,4-dione ring plays a crucial role in determining the compound's properties. For example:
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The tert-butyl group on the phenyl ring enhances lipophilicity and affects solubility
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The methyl group at the 5-position influences stereochemistry and conformational preferences
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The presence of the phenyl ring provides opportunities for π-π interactions with biological targets
These structure-property relationships are valuable for designing derivatives with optimized characteristics for specific applications.
Current Research and Future Perspectives
Research interest in imidazolidine-2,4-dione derivatives, including 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione, continues to grow due to their versatile applications and promising biological activities.
Recent Advances
Recent studies have focused on developing new synthetic methodologies for preparing hydantoin derivatives with improved efficiency and selectivity. These efforts aim to address challenges in traditional synthesis routes and expand the structural diversity of available compounds.
Researchers have also explored the biological activities of various hydantoin derivatives, uncovering potential applications in treating conditions ranging from metabolic disorders to cancer . The structural versatility of these compounds makes them valuable scaffolds for medicinal chemistry research.
Future Research Directions
Several promising research directions for 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione and related compounds include:
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Development of more efficient and environmentally friendly synthetic methods
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Exploration of structure-activity relationships to optimize biological activities
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Investigation of potential applications in emerging therapeutic areas
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Design of novel derivatives with enhanced selectivity and pharmacokinetic properties
These research directions offer opportunities for expanding our understanding of this compound's properties and applications, potentially leading to valuable discoveries in medicinal chemistry and related fields.
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